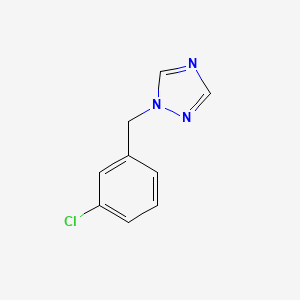

1-(3-chlorobenzyl)-1H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

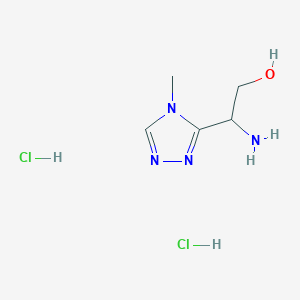

The compound “1-(3-chlorobenzyl)-1H-1,2,4-triazole” belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The “1-(3-chlorobenzyl)” part suggests that the compound has a benzyl group (a benzene ring attached to a CH2 group) which is substituted with a chlorine atom at the 3rd position .

Molecular Structure Analysis

The molecular structure of “this compound” would be expected to feature a triazole ring attached to a benzyl group with a chlorine substituent . The exact structure would need to be confirmed using appropriate analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography.Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen atoms . The presence of the benzyl group and the chlorine atom may also influence the reactivity of the compound.Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be expected to be influenced by its molecular structure. For example, the presence of the polar triazole ring and the polarizable chlorine atom could impact properties such as solubility, melting point, and boiling point .Scientific Research Applications

Structural and Chemical Properties

Complex Formation and Molecular Structure:

- The study of tris(2-chlorobenzyl)tin hydroxide and its interaction with 3-mercapto-1,2,4-triazole revealed the formation of a cocrystal compound, demonstrating the molecular versatility and interaction potential of triazole derivatives in forming complex structures (Keng, Lo, & Ng, 2010).

Conformational Analysis and Derivative Studies:

- Research on halogenated triazole derivatives, like 4-[(E)-(4-Hydroxybenzylidene)amino]-3-(4-chlorobenzyl)-1H-1,2,4-triazole-5(4H)-thione, highlighted their structural stability and potential for inhibitory activity against diseases like tuberculosis (Kumar et al., 2021).

- Analysis of 1,2,4-triazole derivatives containing benzyl and benzylamino groups emphasized their planar molecular structure and potential for various hydrogen bonding interactions, revealing their adaptability in molecular engineering (Yilmaz et al., 2005).

Application in Drug Design and Molecular Interaction Studies

- In Silico Drug Design and Molecular Docking:

- Studies on triazole derivatives provided insights into their potential as drug candidates, highlighting their interactions at the molecular level and paving the way for novel pharmaceuticals (Evecen et al., 2018).

- Research on biologically active 1,2,4-triazole derivatives emphasized their complex intermolecular interactions and potential applications in drug design and molecular recognition (Shukla et al., 2014).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with “1-(3-chlorobenzyl)-1H-1,2,4-triazole” would depend on various factors including its physical and chemical properties, how it is handled and stored, and how it is used . As with all chemicals, appropriate safety precautions should be taken when handling this compound.

Properties

IUPAC Name |

1-[(3-chlorophenyl)methyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-9-3-1-2-8(4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSIPIZDBKKYCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C=NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2355370.png)

![3-fluoro-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2355372.png)

![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2355374.png)

![3-tert-butyl-6-[5-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2355376.png)

![7-(tert-butyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2355384.png)

![1-(2-Cyanophenyl)-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea](/img/structure/B2355385.png)

![2-Oxabicyclo[3.1.1]heptan-1-ylmethanesulfonyl chloride](/img/structure/B2355388.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2355391.png)